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molecular formula C9H7NOS B100904 4-Methylbenzoyl isothiocyanate CAS No. 16794-68-6

4-Methylbenzoyl isothiocyanate

Cat. No. B100904
M. Wt: 177.22 g/mol
InChI Key: RZCAJUGXEPHWJY-UHFFFAOYSA-N
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Patent
US05001157

Procedure details

To a stirred mixture of 5.4 g of 2-aminobenzamide and 200 ml of ether was added dropwise, a solution of 7.5 g of 4-methylbenzoyl isothiocyanate in 100 ml of ether over 30 minutes. After 48 hours, the solid was collected, giving 12.2 g of the desired product as grey crystals, mp 208°-210° C. (dec.).
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[CH3:11][C:12]1[CH:22]=[CH:21][C:15]([C:16]([N:18]=[C:19]=[S:20])=[O:17])=[CH:14][CH:13]=1>CCOCC>[NH2:6][C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[NH:1][C:19](=[S:20])[NH:18][C:16](=[O:17])[C:15]1[CH:21]=[CH:22][C:12]([CH3:11])=[CH:13][CH:14]=1)=[O:5]

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
CC1=CC=C(C(=O)N=C=S)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the solid was collected

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NC(=O)C1=C(C=CC=C1)NC(NC(C1=CC=C(C=C1)C)=O)=S
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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